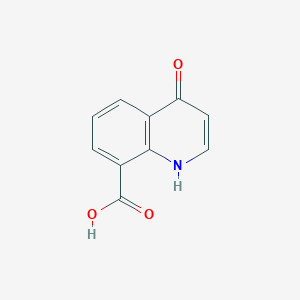

4-Hydroxyquinoline-8-carboxylic acid

Vue d'ensemble

Description

4-Hydroxyquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 4th position and a carboxylic acid group at the 8th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mécanisme D'action

Target of Action

The primary target of 4-Hydroxyquinoline-8-carboxylic acid is the bacterial protein biosynthesis machinery, specifically the elongation factor Tu (EF-Tu) . EF-Tu plays a crucial role in protein synthesis, and its inhibition disrupts this essential cellular process .

Mode of Action

This compound interacts with its target, EF-Tu, by binding to it, which inhibits the protein’s function . This interaction results in the disruption of bacterial protein biosynthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. By inhibiting EF-Tu, it disrupts the elongation phase of protein synthesis . The downstream effects of this disruption include the cessation of bacterial growth and potential bacterial death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis in bacteria. By inhibiting EF-Tu, this compound prevents the proper formation of proteins, which are essential for bacterial growth and survival . This leads to the inhibition of bacterial growth, and potentially, bacterial death .

Analyse Biochimique

Biochemical Properties

4-Hydroxyquinoline-8-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to chelate metal ions. This property makes it an effective inhibitor of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. For instance, this compound has been shown to inhibit 2-oxoglutarate-dependent dioxygenases, a family of enzymes involved in various biological processes, including DNA repair and histone demethylation . The compound interacts with these enzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production . These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, the compound exerts its effects primarily through metal ion chelation and enzyme inhibition. By binding to metal ions, this compound can disrupt the function of metalloenzymes, leading to the inhibition of their catalytic activity . This inhibition can result in downstream effects on cellular processes, such as DNA repair and gene expression. Additionally, the compound can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as inhibition of tumor growth and antimicrobial activity . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, leading to disruptions in metal homeostasis and enzyme function. Therefore, careful consideration of dosage is crucial for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can have different biological activities and can further interact with other metabolic pathways. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA repair and metabolic processes . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its activity and function. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-8-carboxylic acid typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another method involves the use of β-ketoesters and aniline derivatives under suitable reaction conditions to form 4-hydroxy quinolines through a Schiff base intermediate .

Industrial Production Methods: Industrial production methods for quinoline derivatives often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to provide efficient and environmentally friendly synthesis routes .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Applications De Recherche Scientifique

4-Hydroxyquinoline-8-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Acts as a chelating agent for metal ions, useful in studying metalloproteins.

Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.

Industry: Utilized in the development of fluorescent probes for detecting water in aprotic organic solvents.

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: Similar structure but lacks the carboxylic acid group at the 8th position.

4-Hydroxyquinoline: Lacks the carboxylic acid group at the 8th position.

Quinoline-2-carboxylic acid: Lacks the hydroxyl group at the 4th position.

Uniqueness: 4-Hydroxyquinoline-8-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent .

Activité Biologique

4-Hydroxyquinoline-8-carboxylic acid (4-HQCA) is a derivative of the 8-hydroxyquinoline family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential of 4-HQCA, focusing on its synthesis, biological effects, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

4-HQCA is characterized by its quinoline core with hydroxyl and carboxyl substituents at the 4 and 8 positions, respectively. The synthesis of 4-HQCA can be achieved through various methods, including:

- Condensation Reactions : Utilizing salicylaldehydes and quinoline derivatives.

- Hydrolysis : Starting from ester derivatives of quinoline.

These synthetic routes allow for the generation of various analogs that may enhance biological activity or selectivity against specific targets .

Antimicrobial Activity

4-HQCA exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated:

- Inhibition Zones : Comparable to standard antibiotics like ciprofloxacin.

- Minimum Inhibitory Concentration (MIC) : Values as low as 0.0625 mg/mL against Staphylococcus aureus .

Anticancer Properties

Research highlights the cytotoxic potential of 4-HQCA against various cancer cell lines. Key findings include:

- Selectivity : Certain derivatives show selective toxicity towards drug-resistant cancer cells compared to normal fibroblasts.

- Mechanisms of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through pathways involving stress-related genes .

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. Kynurenic acid (KYNA), a metabolite related to 4-HQCA, has been implicated in neuroprotection, suggesting potential therapeutic applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of 4-HQCA are multifaceted:

- Metal Chelation : The ability to chelate metal ions enhances its pharmacological efficacy, particularly in neuroprotection and antimicrobial action .

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including metalloproteinases, contributing to its anticancer properties.

- Gene Expression Modulation : The compound influences the expression of genes associated with stress responses and apoptosis in cancer cells .

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness and mechanisms of 4-HQCA:

| Study | Findings |

|---|---|

| Rbaa et al. (2020) | Synthesis of novel derivatives showed enhanced antibacterial activity against resistant strains. |

| PMC9456289 (2022) | Demonstrated selective cytotoxicity towards resistant colon adenocarcinoma cell lines. |

| Cell Reports (2023) | Identified mechanisms involving covalent modifications to target proteins in glioblastoma cells. |

These studies collectively underscore the potential of 4-HQCA as a lead compound in drug discovery for treating infections and cancer.

Propriétés

IUPAC Name |

4-oxo-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZGTHSCSFZZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677847 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386207-63-2 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.